molecular formula C15H17N5O3 B2875751 N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-02-3

N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2875751
CAS No.: 946229-02-3
M. Wt: 315.333
InChI Key: BVPPVAYOMJTNMF-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo[2,1-c][1,2,4]triazine core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Mechanism of Action

Target of Action

The compound N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is known to target kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, metabolism, and differentiation . They function by phosphorylating proteins, which can activate or deactivate these proteins, thereby influencing their function .

Mode of Action

The compound acts as a kinase inhibitor . It binds to the kinase enzyme, preventing it from phosphorylating other proteins . This can disrupt the normal functioning of the cell, leading to various effects depending on the specific kinase targeted . For instance, inhibiting a kinase involved in cell growth could potentially slow or stop the growth of cancer cells .

Biochemical Pathways

The compound’s action on kinases affects various biochemical pathways. Kinases are involved in numerous signaling pathways that regulate cell functions . By inhibiting these kinases, the compound can disrupt these pathways, leading to changes in cell behavior . The exact pathways affected would depend on the specific kinases targeted by the compound .

Pharmacokinetics

Like other kinase inhibitors, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . The compound’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect, would depend on factors such as its formulation and the route of administration .

Result of Action

The result of the compound’s action would depend on the specific kinases it targets. For instance, if it targets kinases involved in cell growth, it could potentially slow or stop the growth of cancer cells . This could lead to a reduction in the size of tumors and potentially improve the prognosis for patients with cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and the patient’s overall health status . For instance, certain health conditions or medications could affect the body’s ability to absorb, distribute, metabolize, or excrete the compound, thereby influencing its effectiveness .

Preparation Methods

The synthesis of N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(2-methoxyethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-23-10-7-16-13(21)12-14(22)20-9-8-19(15(20)18-17-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPPVAYOMJTNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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